molecular formula C12H8N4O2S B12490556 N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B12490556
M. Wt: 272.28 g/mol
InChI Key: ISNYWXGVADOUCZ-UHFFFAOYSA-N
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Description

N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds

Properties

Molecular Formula

C12H8N4O2S

Molecular Weight

272.28 g/mol

IUPAC Name

N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C12H8N4O2S/c17-10(9-2-1-7-18-9)14-12-16-15-11(19-12)8-3-5-13-6-4-8/h1-7H,(H,14,16,17)

InChI Key

ISNYWXGVADOUCZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions to form the thiadiazole ring.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 2-furylcarboxylic acid derivative.

    Final Coupling: The final step involves coupling the thiadiazole-pyridine intermediate with the furan ring under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and furan rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features.

    Thiazolo[4,5-b]pyridines: Compounds with a fused thiazole and pyridine ring, exhibiting various pharmacological activities.

Uniqueness

N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.

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